(2Z,4E)-己二烯酸

描述

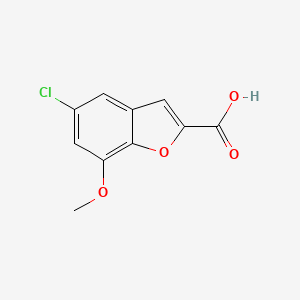

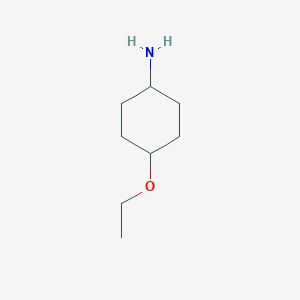

“(2Z,4E)-hexa-2,4-dienoic acid” is a chemical compound with the molecular formula C6H10 . The molecule contains a total of 15 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .

Synthesis Analysis

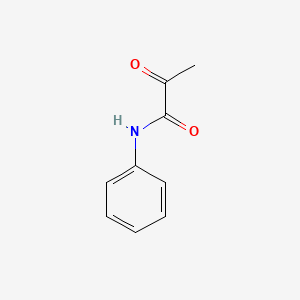

A stereoselective one-pot synthesis of multi-substituted (2Z,4E)-2,4-dienamides from ketene dithioacetal has been reported . Complete stereoselective (2Z,4E)-2,4-dienamide was obtained from 1 with 4-methoxyacetophenone (2a) in the presence of sodium hydroxide as a base in DMSO . The reaction of 1 with electron-rich aromatic ketones or heterocyclic aromatic ketones gave (2Z,4E)-2,4-dienamide compounds as the sole product in 31–61 yields .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The (2Z,4E)-hexa-2,4-dienoic acid molecule contains a total of 15 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .科学研究应用

叶醇的合成

(2Z,4E)-己二烯酸及其衍生物是合成叶醇(例如 (E)-己-2-烯-1-醇和 (Z)-己-3-烯-1-醇)的关键材料。这些醇在香水工业和食品加工中非常重要,可用作香料和香精的有力添加剂。合成过程涉及实现所需立体专一性和区域选择性的挑战,并探索了各种多相和均相催化剂的有效性 (Leitmannová & Červený, 2006)。

抑制根重力性

(2Z,4E)-5-苯基戊二烯酸,(2Z,4E)-己二烯酸的衍生物,已被发现是莴苣胚根中根重力弯曲的选择性抑制剂,而不会抑制生长。构效关系研究强调了 (2Z,4E) 二烯单元、羧酸部分和芳环在其抑制活性中的关键作用。这一发现对于理解植物生物学和潜在操纵植物生长模式具有重要意义 (Shindo 等人,2020 年)。

有机化学中的立体选择性合成

(2Z,4E)-己二烯酸用于立体选择性合成,这是有机化学的关键方面。这包括制备共轭二烯酸酯和三烯酸酯,它们在各种合成应用中至关重要。立体异构纯度的精确性对于化学反应中所需的成果至关重要,这证明了酸在复杂有机合成过程中的作用 (Wang 等人,2011 年)。

抗菌包装材料

在食品安全和保鲜领域,(2Z,4E)-己二烯酸衍生物(如山梨酸钾)用于开发抗菌包装材料。这些材料将聚乙烯醇和细菌纤维素与抗菌剂相结合,显示出延长产品保质期和降低污染风险的潜力。该应用是增强食品安全和储存的重要一步 (Jipa 等人,2012 年)。

酶抑制

源自 (2Z,4E)-己二烯酸的脂肪酸对蘑菇酪氨酸酶(一种参与黑色素生成的酶)表现出抑制作用。这些发现与化妆品和制药行业有关,尤其是在开发皮肤色素沉着过度症的治疗方法方面。该研究表明,与饱和脂肪酸相比,不饱和脂肪酸表现出更强的抑制作用 (Guo 等人,2010 年)。

安全和危害

未来方向

Future research could explore the potential role of the PPARγ activators Octa and the new compound (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02) in targeting keratinocyte-derived skin cancer . Like Octa, A02 exerted a protective effect against UVB-induced oxidative stress and DNA damage in NHKs .

作用机制

Target of Action

The primary target of (2Z,4E)-hexa-2,4-dienoic acid is the 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase . This enzyme is found in Burkholderia xenovorans (strain LB400), a bacterium known for its ability to degrade a variety of pollutants .

Mode of Action

The compound interacts with its target enzyme by undergoing an unusual C-C bond hydrolysis . This interaction results in the production of benzoic acid and 2-hydroxy-2,4-pentadienoic acid (HPD) .

Biochemical Pathways

The biochemical pathway affected by (2Z,4E)-hexa-2,4-dienoic acid involves the cyclization of farnesyl diphosphate into 2Z,4E-α-ionylidene ethane, marking the beginning of the formation of abscisic acid (ABA) . This process is key to ABA biosynthesis in fungi .

Result of Action

The result of the action of (2Z,4E)-hexa-2,4-dienoic acid is the production of benzoic acid and HPD . These products may have various effects at the molecular and cellular levels, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of (2Z,4E)-hexa-2,4-dienoic acid can be influenced by various environmental factors. For instance, in the context of ABA biosynthesis in fungi, the presence of farnesyl diphosphate is necessary for the compound to exert its effects

属性

IUPAC Name |

(2Z,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-IAROGAJJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-56-8 | |

| Record name | NSC263484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)

![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)